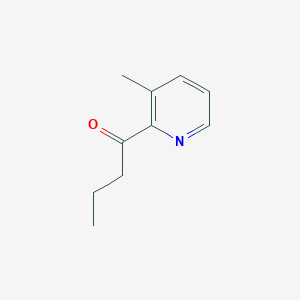
2-Butanoyl-3-picoline
説明
2-Butanoyl-3-picoline is an organic compound that belongs to the class of pyridines . It is primarily used as a synthesis intermediate for the production of fine chemicals and pharmaceuticals. The IUPAC name for this compound is 1-(3-methyl-2-pyridinyl)-1-butanone .
Synthesis Analysis
2-Butanoyl-3-picoline is primarily used as a synthesis intermediate for the production of fine chemicals and pharmaceuticals. It has attracted significant attention due to its versatile applications in various fields of research and industry.Molecular Structure Analysis
The molecular formula of 2-Butanoyl-3-picoline is C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Butanoyl-3-picoline are not mentioned in the search results, it’s known that picoline derivatives can undergo various reactions. For instance, a green process for producing niacin involves the direct air oxidation of picoline .Physical And Chemical Properties Analysis
The molecular weight of 2-Butanoyl-3-picoline is 163.22 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Organic Synthesis
2-Butanoyl-3-picoline serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for constructing complex organic compounds. For instance, it can undergo reactions such as alkylation, acylation, and Suzuki coupling, which are pivotal in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Butanoyl-3-picoline is used to synthesize compounds with potential therapeutic properties. It’s particularly useful in creating small molecule inhibitors that can modulate biological targets, such as enzymes or receptors, in the treatment of diseases .
Material Science
This compound finds applications in material science, especially in the development of new materials with specific electronic or photonic properties. It can be used to synthesize ligands for metal-organic frameworks (MOFs) that have applications in gas storage, separation, and catalysis .
Catalysis
2-Butanoyl-3-picoline can act as a ligand in catalytic systems. It can modify the electronic and steric environment of a metal center, thus influencing the catalyst’s performance in chemical reactions, including hydrogenation and carbon-carbon bond formation processes .
Flow Chemistry
The compound is utilized in flow chemistry setups for the synthesis of 2-methylpyridines via α-methylation. This method is considered greener than conventional batch reactions, offering advantages like shorter reaction times and reduced waste .
Agrochemical Research
In the field of agrochemical research, 2-Butanoyl-3-picoline is a precursor for the synthesis of pesticides and herbicides. Its pyridine moiety is a common structural motif in these types of chemicals, contributing to their biological activity .
Polymer Chemistry
It is also used in polymer chemistry to introduce pyridine units into polymers. These pyridine-containing polymers can have enhanced mechanical properties and chemical resistance, making them suitable for industrial applications .
Analytical Chemistry
Lastly, 2-Butanoyl-3-picoline can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in various analytical techniques .
特性
IUPAC Name |
1-(3-methylpyridin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPMQBUTISBDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanoyl-3-picoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




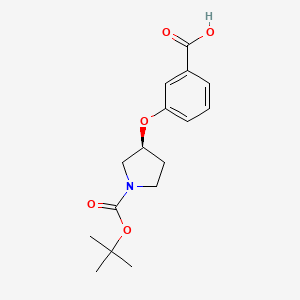
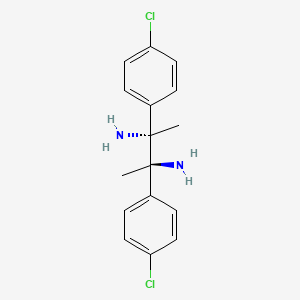
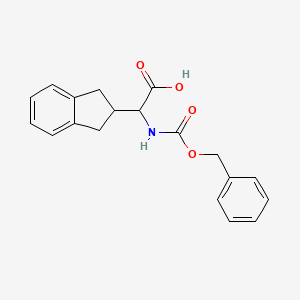
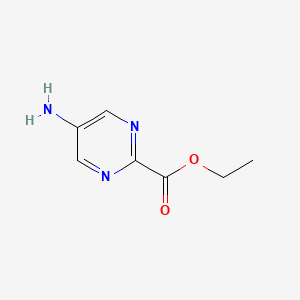

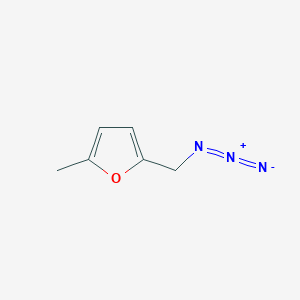
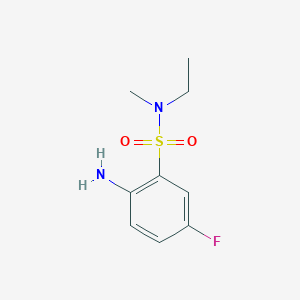
![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

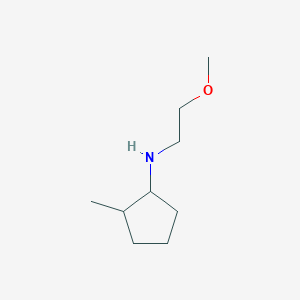

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)